molecular formula C9H11NO3 B016309 Methyl 4-amino-2-methoxybenzoate CAS No. 27492-84-8

Methyl 4-amino-2-methoxybenzoate

Cat. No. B016309
CAS RN: 27492-84-8
M. Wt: 181.19 g/mol
InChI Key: YUPQMVSYNJQULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-amino-2-methoxybenzoate involves several key steps, starting from 4-amino-2-hydroxybenzoic acid. Methylation with dimethyl sulfate yields Methyl 4-amino-2-methoxybenzoate. Subsequent reactions involve bromination, ethylation, and oxidation to produce various intermediates and derivatives with the final products confirmed via IR, 1H NMR, and MS analyses (Wang Yu, 2008). Additionally, Methyl 4-bromo-2-methoxybenzoate synthesis from 4-bromo-2-fluorotoluene through bromination, hydrolysis, cyanidation, methoxylation, and esterification has been reported, with an overall yield of about 47% (Chen Bing-he, 2008).

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-amino-1-(4-methoxybenzoyl)-3-methylpyrazole, has been analyzed, revealing intramolecular N-H...O hydrogen bonds and chain formations via N-H...N and N-H...π(arene) hydrogen bonds (J. Quiroga et al., 2008).

Chemical Reactions and Properties

Methyl 4-amino-2-methoxybenzoate undergoes various chemical reactions, including O-demethylation, hydroxylation, and interaction with enzyme systems, indicating its reactivity towards different chemical processes (F. Bernhardt et al., 1973).

Physical Properties Analysis

Vibrational spectroscopic techniques like FTIR and FT-Raman, alongside UV-Visible and NMR spectroscopies, have been employed to study the physical properties of similar compounds, providing insights into their structural, thermodynamical, and vibrational characteristics (V. Arjunan et al., 2013).

Chemical Properties Analysis

The chemical properties of Methyl 4-amino-2-methoxybenzoate derivatives, such as esters of 4-amino-5-chloro-2-methoxybenzoic acid, have been explored, revealing their potential as potent agonists and antagonists for 5-HT4 receptors, highlighting the compound's chemical versatility and potential pharmacological applications (D. Yang et al., 1997).

Scientific Research Applications

  • Pharmaceutical Research

    • Methyl 4-amino-2-methoxybenzoate is used as an intermediate in the synthesis of Metoclopramide , a medication used mostly for stomach and esophageal problems .
    • It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Metoclopramide and its related formulations .
    • Moreover, it is also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation .
  • Chemical Research

    • Methyl 4-amino-2-methoxybenzoate is used in the new industrial synthesis of metoclopramide . It was prepared by methylation of p-aminosalicylic acid using dimethyl sulfate in the presence of potassium hydroxide in acetone .
  • Chemical Supply

    • Methyl 4-amino-2-methoxybenzoate is available for purchase from various chemical supply companies, such as Sigma-Aldrich . It is often used by researchers in various fields, including pharmaceutical and chemical research .
  • Chemical Database

    • This compound is listed in various chemical databases, such as ChemSpider . These databases provide detailed information about the compound, including its molecular formula, average mass, and monoisotopic mass .
  • Safety Testing

    • Methyl 4-amino-2-methoxybenzoate is also used in safety testing. For example, it has been tested for acute toxicity, eye irritation, skin irritation, and specific target organ toxicity .
  • Peptide Synthesis
    • Methyl 4-amino-2-methoxybenzoate is used in peptide synthesis . Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds .

Future Directions

“Methyl 4-amino-2-methoxybenzoate” is used in the production of Metoclopramide2, suggesting its potential use in pharmaceutical applications. However, more research is needed to fully understand its properties and potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

methyl 4-amino-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPQMVSYNJQULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181911
Record name Methyl 4-amino-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-2-methoxybenzoate

CAS RN

27492-84-8
Record name Methyl 4-amino-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27492-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-o-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027492848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-amino-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-amino-o-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The hydrogenation of methyl 2-methoxy-4-nitrobenzoate (700 mg, 3.3 mmol) in methanol (10 mL) catalyzed by 5% Pd—C (100 mg) and Na2SO4 (100 mg) at 50 psi for 1 h gave methyl 4-amino-2-methoxybenzoate (600 mg, quant.) as a white solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-2-methoxybenzoate
Reactant of Route 2
Methyl 4-amino-2-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-amino-2-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-amino-2-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-amino-2-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-amino-2-methoxybenzoate

Citations

For This Compound
58
Citations
M MURAKAMI, N INUKAI, A KODA… - Chemical and …, 1971 - jstage.jst.go.jp
… Methyl 4-Amino-2-methoxybenzoate (V) To a mixture of p-aminosalicylic acid (III) (10 g, 0.065 mole) and potassium hydroxide (9.2 g, 0.164 mole) in dry acetone (200 ml), dimethyl …
Number of citations: 20 www.jstage.jst.go.jp
EA Gibson, AK Duhme-Klair, RN Perutz - New Journal of Chemistry, 2010 - pubs.rsc.org
… The solution was stirred for 20 min at which point a solution of methyl 4-amino-2-methoxybenzoate (0.50 g, 2.8 mmol) in acetonitrile (10 cm 3 ) was added at 0 C. Stirring was continued …
Number of citations: 8 pubs.rsc.org
M Eisenhut, WE Hull, A Mohammed… - Journal of medicinal …, 2000 - ACS Publications
… The synthesis of 6 was started with the aminolysis of methyl 4-amino-2-methoxybenzoate (3) using excess 2-diethylaminoethylamine. Subsequent reaction of compound 4 with acetyl …
Number of citations: 83 pubs.acs.org
C Sun, D Zhang, T Luan, Y Wang, W Zhang, L Lin… - RSC …, 2021 - pubs.rsc.org
… Substituted acids refluxed in SOCl 2 for 3 h to generate acyl chlorides, which were condensed with methyl 4-amino-2-methoxybenzoate in the presence of triethylamine in dimethyl …
Number of citations: 7 pubs.rsc.org
MGJ Baud, MR Bauer, L Verduci, FA Dingler… - European journal of …, 2018 - Elsevier
… Methyl 4-amino-2-methoxybenzoate 5 was converted to diiodinated derivative 6 in quantitative yield. Further treatment with 2,5-dimethoxytetrahydrofuran allowed for the introduction of …
Number of citations: 57 www.sciencedirect.com
R Xu, J Hong, CL Morse, VW Pike - Journal of medicinal chemistry, 2010 - ACS Publications
… Saturated NaHCO 3 solution (50 mL) and then CbzCl (1.70 mL, 12.1 mmol) were added to a solution of methyl 4-amino-2-methoxybenzoate (12a, 2.0 g, 11 mmol) in THF (50 mL). The …
Number of citations: 27 pubs.acs.org
C Li, X Luo, Y Li, H Yang, X Liang, K Wen, Y Cao, C Li… - Molecules, 2019 - mdpi.com
… As shown in Figure 1, the first step is dissolving 1 mmol methyl 4-amino-2-methoxybenzoate into 4 mL THF, followed by the addition of 150 μL triethylamine and 0.5 mmol DMAP. After …
Number of citations: 30 www.mdpi.com
P Shiri, S Ramezanpour, AM Amani, W Dehaen - Molecular Diversity, 2022 - Springer
Angiogenesis is an important and interesting scientific subject in the area of malignant tumours. Current research importance and interest are directed in connection to blood …
Number of citations: 38 link.springer.com
R De Pauw, M Pursch, G Desmet - Journal of Chromatography A, 2015 - Elsevier
A new system is proposed for applying fast temperature gradients in liquid chromatography. It consists of a 0.7 mm × 150 mm fused-silica column coated with a 50 μm Nickel-layer, …
Number of citations: 8 www.sciencedirect.com
P Madsen, A Ling, M Plewe, CK Sams… - Journal of medicinal …, 2002 - ACS Publications
… After 10 min, methyl 4-amino-2-methoxybenzoate (5.0 g, 28 mmol) was added and the mixture was stirred at reflux for 4 h and at 20 C for 16 h. The mixture was diluted with DCM (100 …
Number of citations: 104 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.